molecular formula C6H6F2N2 B2482732 5-(Difluoromethyl)pyridin-2-amine CAS No. 1211523-68-0

5-(Difluoromethyl)pyridin-2-amine

Cat. No.: B2482732
CAS No.: 1211523-68-0
M. Wt: 144.125
InChI Key: PFLFYOYMXCRVSS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 It is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 5-position and an amine group at the 2-position

Mechanism of Action

Mode of Action

5-(Difluoromethyl)pyridin-2-amine interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal flow of electrons within the complex, leading to a decrease in ATP production. The compound’s mode of action is different from other fungicides, which makes it a promising candidate for controlling pesticide resistance .

Biochemical Pathways

The affected pathway is the electron transport chain located in the mitochondria. By inhibiting the mitochondrial complex I, this compound disrupts the electron transport chain, leading to a decrease in ATP production . This disruption can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division.

Result of Action

The molecular effect of this compound’s action is the inhibition of the electron transport process in the mitochondrial complex I . This inhibition leads to a decrease in ATP production. On a cellular level, this can lead to a decrease in cell growth and division, given the role of ATP in these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridin-2-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. For example, the reaction of 2-aminopyridine with difluoromethylating agents under specific conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

5-(Difluoromethyl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)pyridin-2-amine
  • 6-(Difluoromethyl)pyridin-2-amine
  • 5-(Trifluoromethyl)pyridin-2-amine

Uniqueness

5-(Difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles .

Properties

IUPAC Name

5-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLFYOYMXCRVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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